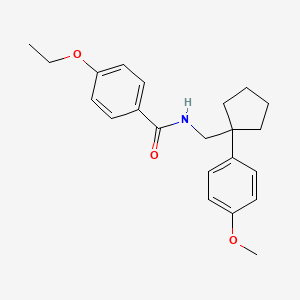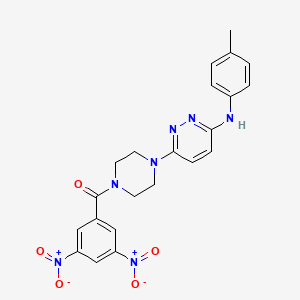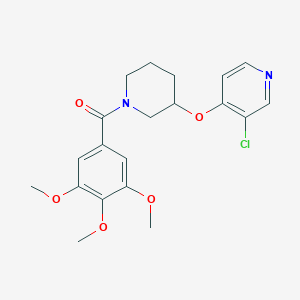
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is a chemical compound. It has a molecular formula of C22H27NO3. The compound is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is complex, with a molecular weight of 353.462. It contains a benzamide group, which is a common functional group in organic chemistry .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This reaction is often used in the synthesis of other organic compounds .
Applications De Recherche Scientifique
Neuroscience and Alzheimer's Disease Research :
- One study utilized a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT(1A) receptor densities in patients, correlating with worsening clinical symptoms (Kepe et al., 2006).
Molecular Structure Analysis :
- Another study involved the analysis of the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. This was done using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research aimed to understand the compound's molecular geometry and electronic properties, which are crucial for its potential applications (Demir et al., 2015).
Antibacterial Activity Study :
- Research on 4-aminoantipyrine derivatives, which includes the study of compounds structurally related to 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, revealed modest antibacterial activity against various bacteria, emphasizing the potential use of such compounds in developing new antibacterial agents (Cunha et al., 2005).
Synthetic Methodology Development :
- Research on the synthesis of related compounds has been conducted to improve methods and yields. For example, a study on (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide highlighted the development of a simple and high-yield synthesis method starting from specific precursors (Bobeldijk et al., 1990).
Neuroleptic Activity :
- A study explored the neuroleptic activity of benzamides, including compounds similar to 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide. This research showed a correlation between structure and activity, contributing to the understanding of how these compounds can be used in treating psychosis (Iwanami et al., 1981).
Propriétés
IUPAC Name |
4-ethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-20-10-6-17(7-11-20)21(24)23-16-22(14-4-5-15-22)18-8-12-19(25-2)13-9-18/h6-13H,3-5,14-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISOUDZTOEKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2665375.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)
![3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2665379.png)
![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)


![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)

![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)
